2-Isopropylpent-4-enoic acid
CAS No.: 1575-71-9
Cat. No.: VC6909513
Molecular Formula: C8H14O2
Molecular Weight: 142.198
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1575-71-9 |
---|---|
Molecular Formula | C8H14O2 |
Molecular Weight | 142.198 |
IUPAC Name | 2-propan-2-ylpent-4-enoic acid |
Standard InChI | InChI=1S/C8H14O2/c1-4-5-7(6(2)3)8(9)10/h4,6-7H,1,5H2,2-3H3,(H,9,10) |
Standard InChI Key | ALEBWLNVINEYCZ-UHFFFAOYSA-N |
SMILES | CC(C)C(CC=C)C(=O)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
2-Isopropylpent-4-enoic acid belongs to the class of unsaturated carboxylic acids. Its IUPAC name is 2-propan-2-ylpent-4-enoic acid, with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol . The structure comprises:
-
A pent-4-enoic acid backbone (five-carbon chain with a double bond between C4 and C5 and a carboxylic acid group at C1).
-
An isopropyl group (-CH(CH₃)₂) at the C2 position.
The compound exhibits chirality at C2, yielding two enantiomers: (R)-2-isopropylpent-4-enoic acid and (S)-2-isopropylpent-4-enoic acid. The (R)-enantiomer is cataloged in PubChem under CID 6915842, while the racemic form is listed as CID 11137264 .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₈H₁₄O₂ |
Molecular Weight | 142.20 g/mol |
XLogP3 | 2.2 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
Rotatable Bond Count | 4 |
Exact Mass | 142.099379685 Da |
Stereochemical Significance
The (S)-enantiomer is pharmacologically relevant due to its role in synthesizing Aliskiren, a renin inhibitor used to treat hypertension . Enzymatic resolution of racemic mixtures using non-mammalian esterases (e.g., Rhodosporidium toruloides) achieves enantiomeric excess (>99% ee) for the (S)-form .
Synthetic Methodologies
Enzymatic Resolution of Racemic Esters
The industrial synthesis of enantiomerically pure (S)-2-isopropylpent-4-enoic acid esters involves biocatalytic hydrolysis of racemic precursors. Key steps include:
-
Substrate Preparation: Racemic methyl 5-chloro-2-isopropylpent-4-enoate is suspended in Tris-HCl buffer (pH 8.0).
-
Enzymatic Hydrolysis: Frozen cells of Rhodosporidium toruloides (15% w/v) catalyze the selective hydrolysis of the (R)-enantiomer at 21°C .
-
Product Isolation: The residual (S)-ester is recovered via acidification (pH 2.5), centrifugation, and solvent extraction .
Table 2: Enzymatic Resolution Performance
Substrate Concentration | Enzyme Loading | Reaction Time | Enantiomeric Excess (ee) |
---|---|---|---|
8 g/L | 5% w/v | 24 hours | >99% |
15 g/L | 15% w/v | 18 hours | >99% |
50 g/L | 15% w/v | 95 hours | >99% |
Alternative Synthetic Routes
While enzymatic resolution dominates industrial production, academic routes include:
-
Chiral Auxiliary Approaches: Use of pseudoephedrine-derived lactones to induce stereoselectivity .
-
Diastereomeric Salt Formation: Racemate separation via crystallization with chiral amines .
Physicochemical and Analytical Characterization
Spectroscopic Data
-
SMILES: CC(C)C@@HC(=O)O (R-enantiomer) .
Collision Cross-Section (CCS) Predictions
Ion mobility spectrometry predicts CCS values for various adducts, aiding in mass spectrometric identification :
Table 3: Predicted CCS Values for Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 143.10666 | 132.9 |
[M+Na]⁺ | 165.08860 | 141.6 |
[M-H]⁻ | 141.09210 | 130.8 |
Industrial Applications
Pharmaceutical Intermediate
The (S)-enantiomer of methyl 5-chloro-2-isopropylpent-4-enoate is a critical intermediate in Aliskiren synthesis. Key transformations include:
-
Grignard Addition: Coupling with 3-aryl-2-isopropyl-1-chloropropane derivatives.
-
Lactone Formation: Cyclization to form spiroanellated γ-butyrolactones .
Scalability and Process Optimization
Large-scale batches (50 g/L substrate) achieve >99% ee using Rhodosporidium toruloides at 21°C, demonstrating the process’s robustness .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume